molecular formula C13H8ClN5O3 B403775 (E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE

Cat. No.: B403775
M. Wt: 317.69g/mol
InChI Key: FDJGDOYWMYXNRB-UBKPWBPPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a triazole ring, and a chloronitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloronitrophenyl Group: This step involves the nitration of a chlorobenzene derivative followed by its coupling with the furan ring.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes as starting materials.

    Final Coupling: The final step involves the coupling of the furan and triazole rings to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The chloronitrophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (E)-1-[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazole ring may also play a role in binding to enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a triazole ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H8ClN5O3

Molecular Weight

317.69g/mol

IUPAC Name

(E)-1-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C13H8ClN5O3/c14-11-3-1-9(5-12(11)19(20)21)13-4-2-10(22-13)6-17-18-7-15-16-8-18/h1-8H/b17-6+

InChI Key

FDJGDOYWMYXNRB-UBKPWBPPSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=CC=C(O2)/C=N/N3C=NN=C3)[N+](=O)[O-])Cl

SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NN3C=NN=C3)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=NN3C=NN=C3)[N+](=O)[O-])Cl

solubility

1.2 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.